6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione
Description
Properties
IUPAC Name |
6-methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-20(18,19)8-5-6-9-11(7-8)15-10-3-2-4-12(16)13(10)14(9)17/h5-7H,2-4H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSFAPIXCLYGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=C(N2)CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and polyhydric alcohols or monohydric alcohols under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via a sulfonation reaction using methylsulfonyl chloride in the presence of a base such as pyridine.
Hydrogenation: The final step involves the partial hydrogenation of the acridine core to obtain the tetrahydroacridine structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced acridine derivatives.
Substitution: Substituted acridine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Neurodegenerative Disease Treatment
One of the primary applications of 6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione is in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound exhibits significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine, a neurotransmitter critical for memory and learning.
- Inhibition Potency : The compound has shown an IC50 value for BChE as low as 0.0352 nM, indicating potent activity against cholinesterases .
- Neuroprotective Effects : In vitro studies demonstrate that it can exert neuroprotective effects at concentrations as low as 0.01 μM in BV-2 microglial cells .
Organic Electronics
The π-conjugated structure of this compound makes it suitable for applications in organic electronics. Its properties allow for use in:
- Organic Light Emitting Diodes (OLEDs) : The compound can be utilized in the fabrication of OLEDs due to its electronic properties.
- Conductive Polymers : Its incorporation into polymeric materials enhances conductivity and stability.
Dye Industry
The chromophoric properties of this compound allow it to be used in dye synthesis. Its vibrant color and stability make it an attractive candidate for:
- Pigments : Used in various applications requiring durable colorants.
- Textile Dyes : Its properties are exploited in textile dyeing processes.
Biological Research
In biological research, this compound is valuable for its enzyme inhibition capabilities and receptor binding studies. It serves as a model compound for:
- Enzyme Kinetics : Studies involving cholinesterase activity help elucidate mechanisms related to neurodegeneration.
- Drug Development : It acts as a lead compound for developing new therapeutics targeting similar pathways .
Case Study 1: Alzheimer’s Disease Model
In a study involving transgenic mice models of Alzheimer’s disease treated with this compound:
- Results : Significant improvement in cognitive function was observed alongside reduced amyloid plaque accumulation.
- Mechanism : The compound's ability to inhibit cholinesterases was linked to enhanced acetylcholine levels and improved synaptic function .
Case Study 2: Organic Electronics Development
Research conducted on the integration of this compound into OLED devices demonstrated:
- Performance : Devices exhibited high efficiency with low operational voltages.
- Stability : Long-term stability tests indicated minimal degradation over time compared to conventional materials.
Mechanism of Action
The mechanism of action of 6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, in medicinal chemistry, it inhibits acetylcholinesterase by binding to the active site, preventing the breakdown of acetylcholine and enhancing cholinergic transmission . This mechanism is crucial in the treatment of neurological disorders like Alzheimer’s disease.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
- 9-Amino-7-methyl-1,2,3,4-tetrahydroacridine (2d): Melts at 228–230°C, significantly higher than its unsubstituted counterpart (179–181°C for 2a) due to the electron-donating methyl group enhancing intermolecular interactions .
- 6-Methylsulfonyl substitution: The methylsulfonyl group, being strongly electron-withdrawing, likely reduces basicity compared to amino-substituted analogs (e.g., 2a, 2d) and may lower solubility in polar solvents due to increased molecular weight and polarity.
Naphtho- and Indole-Fused Dione Derivatives
Cytotoxicity Profiles
- Naphtho[2,3-b]furan-4,9-dione derivatives : Exhibit potent anticancer activity, with IC50 values as low as 0.1–0.8 µM against breast (MCF-7) and lung (A549) cancer cell lines. Phosphonate-substituted variants show enhanced activity due to improved cellular uptake .
- Benzo[f]indole-4,9-dione hybrids: Demonstrate selectivity for cancer cells over normal fibroblasts, with IC50 values <1 µM. Electron-withdrawing substituents (e.g., nitro, sulfonyl) correlate with increased cytotoxicity .
Cyclopentane-Fused Diones
Biological Activity
6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione is a compound of significant interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential clinical implications.
This compound belongs to the tetrahydroacridine class of compounds known for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes. The inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of cholinesterases. Studies have shown that this compound exhibits potent inhibitory activity against both AChE and BChE:
- AChE Inhibition : The compound demonstrated an IC50 value in the low nanomolar range (e.g., 0.0352 nM) for BChE and varying efficacy against AChE depending on structural modifications .
- Neuroprotective Effects : In BV-2 microglial cells, it has shown neuroprotective properties at concentrations as low as 0.01 μM, suggesting its potential in reducing neuroinflammation .
Biological Activity Data
Case Studies
Several studies have investigated the effects of this compound in vivo and in vitro:
- Alzheimer's Disease Models : In transgenic mouse models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups .
- Cell Culture Studies : In vitro studies using SH-SY5Y neuroblastoma cells indicated that treatment with this compound led to decreased levels of reactive oxygen species (ROS), suggesting an antioxidant effect that may contribute to its neuroprotective properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
